molecular formula C10H19AgO2 B8209884 Neodecanoic acid, silver(1+) salt

Neodecanoic acid, silver(1+) salt

Cat. No. B8209884
M. Wt: 279.12 g/mol
InChI Key: RQZVTOHLJOBKCW-UHFFFAOYSA-M
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Patent
US05443698

Procedure details

To a reaction flask equipped with a mechanical stirrer, thermometer was charged 12.0 g (0.070 mole) of neodecanoic acid, 60 g of 0.1N sodium hydroxide. Silver foil was used as the anode and a graphite rod as the cathode. After passing 5,590 coulombs of direct current, 3.47 g (0.032 mole) of silver was consumed. A black sticky material was obtained after removal of the aqueous phase. This material was tertiurated with acetone and gave a black crystalline solid containing 25.0% silver. From the acetone was obtained a white solid containing 28.0% silver.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.47 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8].[OH-].[Na+].[Ag:15]>CC(C)=O>[C:1]([O-:12])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([CH3:8])([CH3:9])[CH3:10].[Ag+:15] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C(CCCCCC(C)(C)C)(=O)O
Name
Quantity
60 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ag]
Step Three
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
3.47 g
Type
reactant
Smiles
[Ag]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ag]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ag]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a reaction flask equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
was consumed
CUSTOM
Type
CUSTOM
Details
A black sticky material was obtained
CUSTOM
Type
CUSTOM
Details
after removal of the aqueous phase
CUSTOM
Type
CUSTOM
Details
gave a black crystalline solid

Outcomes

Product
Name
Type
Smiles
C(CCCCCC(C)(C)C)(=O)[O-].[Ag+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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